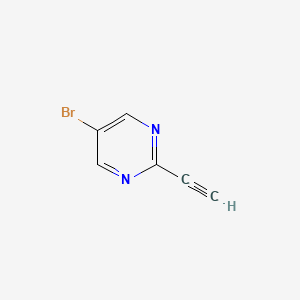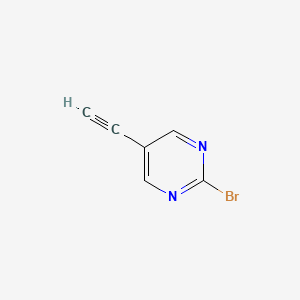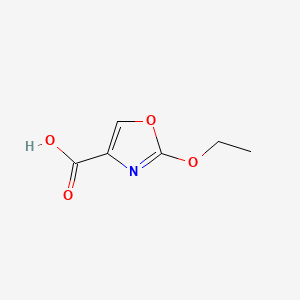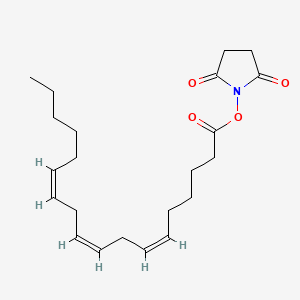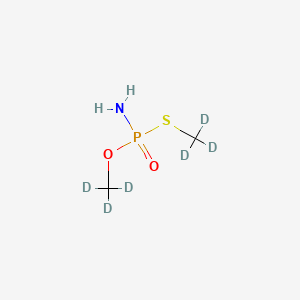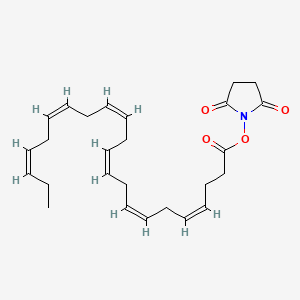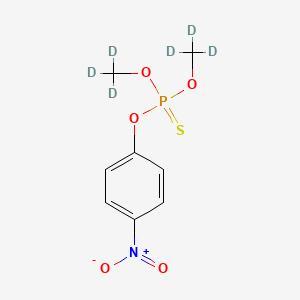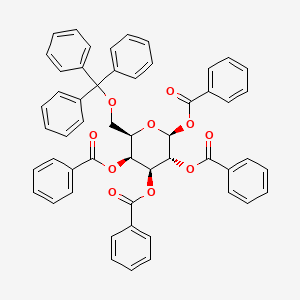
1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose is a complex carbohydrate derivative that plays a significant role in the field of biomedicine. This compound is known for its versatility and is extensively used in the synthesis of carbohydrate-based drugs and pharmaceutical intermediates. Its unique structure makes it a valuable component in the development of therapeutic agents targeting various ailments, including cancer, diabetes, and inflammation.
Méthodes De Préparation
The synthesis of 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose involves multiple steps. One common method includes the protection of the hydroxyl groups of galactopyranose with benzoyl and trityl groups. The reaction typically involves the use of reagents such as benzoyl chloride and trityl chloride in the presence of a base like pyridine . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective protection of the hydroxyl groups . Industrial production methods may involve scaling up these reactions under cGMP (current Good Manufacturing Practice) conditions to ensure high purity and yield .
Analyse Des Réactions Chimiques
1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like chromium trioxide or potassium permanganate to introduce carbonyl functionalities.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce carbonyl groups to alcohols.
Substitution: The benzoyl and trityl protecting groups can be selectively removed or substituted under acidic or basic conditions. Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents.
Applications De Recherche Scientifique
1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is utilized in the study of carbohydrate-protein interactions and the development of glycan-based probes.
Medicine: It serves as a precursor in the synthesis of therapeutic agents for treating diseases like cancer and diabetes.
Industry: The compound is employed in the production of pharmaceutical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose involves its role as a protective group in carbohydrate chemistry. The benzoyl and trityl groups protect the hydroxyl functionalities of the galactopyranose, allowing selective reactions to occur at other positions on the molecule. This selective protection is crucial for the synthesis of complex carbohydrate structures and the development of glycosylated drugs.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-galactopyranose can be compared with similar compounds such as:
1,2,3,4-Tetra-O-benzoyl-6-O-trityl-b-D-glucopyranose: Similar in structure but derived from glucose instead of galactose.
1,2,3,4,6-Penta-O-acetyl-beta-D-galactopyranose: Another protected galactopyranose derivative, but with acetyl groups instead of benzoyl and trityl groups.
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-beta-D-galactopyranoside: A thioglycoside derivative with benzyl protecting groups.
These compounds share similar protective functionalities but differ in their specific protecting groups and the sugars they are derived from, highlighting the unique properties and applications of this compound .
Propriétés
IUPAC Name |
[(2R,3S,4S,5R,6S)-4,5,6-tribenzoyloxy-2-(trityloxymethyl)oxan-3-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H42O10/c54-48(37-22-8-1-9-23-37)60-45-44(36-58-53(41-30-16-5-17-31-41,42-32-18-6-19-33-42)43-34-20-7-21-35-43)59-52(63-51(57)40-28-14-4-15-29-40)47(62-50(56)39-26-12-3-13-27-39)46(45)61-49(55)38-24-10-2-11-25-38/h1-35,44-47,52H,36H2/t44-,45+,46+,47-,52+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFXEUSWGYYNPD-OACIUDSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2C(OC(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O[C@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)COC(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H42O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

